molecular formula C21H26N2O B11225961 N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B11225961
M. Wt: 322.4 g/mol
InChI Key: HKVLPCOBAZXENY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, a carboxamide group, and two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenylcyclopentanecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic anhydride and pyridine, under controlled temperature conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the presence of both dimethylamino and methylphenyl groups attached to a cyclopentanecarboxamide core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C21H26N2O/c1-16-6-8-17(9-7-16)21(14-4-5-15-21)20(24)22-18-10-12-19(13-11-18)23(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,24)

InChI Key

HKVLPCOBAZXENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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